4-(Benzoyloxy)phenyl benzoate

Thermal analysis Regioisomer comparison Solid-state stability

Impure or regioisomeric variants confound thermotropic liquid crystal research. This unsubstituted p-phenylene dibenzoate provides the definitive structural baseline for systematic mesogen design. • Linear rigid-rod scaffold: 1,4-substitution; clearing temp. ~100°C above 1,2-isomer. • Thermal baseline: C→N at ~207°C, mp 204°C; calibrates 20+ substituent effects. • Crystallographic reference: Triclinic P-1, dihedral angle 55.29(8)°; validates DFT/PXRD. • Fully esterified: No free -OH; oxidative stability for high-temperature polymer research.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
CAS No. 14210-97-0
Cat. No. B082881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzoyloxy)phenyl benzoate
CAS14210-97-0
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(22)16-9-5-2-6-10-16/h1-14H
InChIKeyKOAWERFKPZHNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzoyloxy)phenyl benzoate – Physicochemical & Structural Properties


4-(Benzoyloxy)phenyl benzoate (CAS 14210-97-0), systematically named 1,4-benzenediol dibenzoate or hydroquinone dibenzoate, is a symmetrical aromatic diester with molecular formula C20H14O4 and molecular weight 318.32 g/mol . It belongs to the p-phenylene dibenzoate class, characterized by a central hydroquinone core esterified at both hydroxyl positions with benzoyl groups. The compound has a reported melting point of 204 °C and a predicted density of 1.242 g/cm³ . X-ray crystallography confirms it crystallizes in the triclinic space group P-1 with a dihedral angle of 55.29(8)° between the two terminal aromatic rings . Its fully esterified structure eliminates free hydroxyl groups, contributing to reduced hydrogen-bond donor capacity and distinct thermal behavior compared to mono-esterified or free hydroquinone analogs.

Fully esterified hydroquinone core — no free hydroxyl groups
Crystallographically characterized triclinic structure (P-1)
Reported high melting point supports thermal processing studies

4-(Benzoyloxy)phenyl benzoate vs. Phenylene Dibenzoate Isomers


The three regioisomers of phenylene dibenzoate – 1,4- (target), 1,3- (meta), and 1,2- (ortho) – are not interchangeable despite sharing the identical molecular formula C20H14O4. The 1,4-substitution pattern enforces a linear, extended molecular geometry (dihedral angle between terminal rings: 55.29°) that supports nematic mesophase formation and crystal packing via C–H···O and π–π interactions . In contrast, the 1,3-isomer (m-phenylene dibenzoate) introduces a 120° kink that disrupts linear packing, while the 1,2-isomer adopts a folded conformation unsuitable for mesogenic behavior . Furthermore, the fully esterified target compound exhibits significantly higher thermal stability (mp 204 °C) than either the 1,3-isomer (mp 115–117 °C) or the 1,2-isomer (mp ~44–48 °C), directly impacting formulation temperature ranges in thermal processing and device fabrication . Generic substitution of the para isomer with either meta or ortho variants therefore results in fundamentally altered thermotropic and structural properties, rendering them unsuitable for applications requiring the linear rigid-rod architecture of the p-phenylene dibenzoate core.

Regioisomer geometry

Meta (120° kink) or ortho (folded) substitution disrupts the linear packing required for mesophase formation.

Thermal stability gap

Substantially lower melting points of 1,3- and 1,2-isomers may restrict use in high-temperature polymer or composite processing.

Mesogenic behavior mismatch

Mesophase-stabilizing linear geometry is absent in meta and ortho isomers, limiting their utility in liquid crystal research.

4-(Benzoyloxy)phenyl benzoate – Comparative Evidence


Regioisomer Melting Point Comparison

The para-substituted target compound (1,4-phenylene dibenzoate) exhibits a melting point of 204 °C, which is approximately 87–89 °C higher than the meta isomer (1,3-phenylene dibenzoate, mp 115–117 °C) and approximately 156–160 °C higher than the ortho isomer (1,2-phenylene dibenzoate, mp ~44–48 °C) . This substantial thermal stability differential arises from the linear molecular geometry of the 1,4-isomer, which enables tighter crystal packing through extended C–H···O hydrogen bonding networks and π–π stacking interactions, as confirmed by single-crystal X-ray diffraction . The 1,3-isomer's 120° kinked geometry and the 1,2-isomer's folded conformation preclude comparable lattice stabilization energies.

Melting point
Head-to-head
Δ ≈ 87–89 °C (vs 1,3-isomer)
Δ ≈ 156–160 °C (vs 1,2-isomer)
Supports regioisomeric purity for thermal processing window selection.
Solid-state stability and processing range are regioisomer-dependent.
Thermal analysis Regioisomer comparison Solid-state stability

Clearing Temperature: Extended vs. Folded Conformation

In a comparative study of discotic liquid crystalline dimers, the hydroquinone diester (1,4-linked, extended conformation) exhibited a clearing temperature (Tc) nearly 100 °C higher than the corresponding catechol diester (1,2-linked, folded conformation) . This effect was attributed to the rigid, extended molecular geometry of the 1,4-substitution pattern, which stabilizes the columnar mesophase by promoting more ordered molecular packing and higher transition enthalpies at the clearing point. The catechol derivative's folded conformation, enforced by the 1,2-substitution, inherently destabilizes liquid crystalline order, resulting in dramatically lower Tc values.

Clearing temp.
Head-to-head
1,4-isomer Tc ≈ 100 °C higher than catechol (1,2-) analog
Folded catechol conformation destabilizes columnar mesophase.
Supports selection of extended 1,4-conformation for discotic/columnar research.
Conformation-driven mesophase stability difference observed in dimer series.
Liquid crystals Clearing temperature Conformational analysis

Nematic Mesophase Onset: Unsubstituted vs. Substituted

The unsubstituted parent compound (4-(benzoyloxy)phenyl benzoate, R=H, R'=H) exhibits a crystal-to-nematic (C→N) transition at approximately 207 °C but thermally decomposes before reaching the nematic-to-isotropic (N→I) clearing point . In contrast, terminally substituted derivatives in the same p-phenylene dibenzoate series display well-defined enantiotropic nematic phases: the dimethyl analog (R=Me, R'=Me, CAS 40781-77-9) shows C→N at 157 °C and N→I at 173 °C (ΔTnematic = 16 °C), while the dimethoxy analog (R=MeO, R'=MeO, CAS 40781-85-9) exhibits C→N at 214 °C and N→I at 277 °C (ΔTnematic = 63 °C) . The parent compound's thermal decomposition above ~207 °C precludes observation of a stable isotropic transition, defining it as the baseline structural scaffold rather than a practical liquid crystal in its own right. This positions the target compound as the essential unfunctionalized precursor for systematic structure-property studies and for preparing terminally substituted analogs with tailored mesophase ranges.

Nematic onset
Cross-study
Parent: C→N ~207 °C (decomposes before clearing)
Dimethyl: C→N 157 °C, N→I 173 °C
Dimethoxy: C→N 214 °C, N→I 277 °C
Defines parent as unfunctionalized scaffold for systematic derivatization studies.
Thermal decomposition of parent limits direct isotropic transition observation.
Thermotropic liquid crystals Nematic mesomorphism Structure-property relationship

Dihedral Angle & Crystal Packing vs. 4-Chlorophenyl Benzoate

Single-crystal X-ray diffraction reveals that the target compound (4-(benzoyloxy)phenyl benzoate, Compound II in the study) adopts a conformation where the two terminal aromatic rings are not coplanar but twisted relative to each other, with a dihedral angle between the mean planes of the two benzene rings of 55.29(8)° . One terminal ring is nearly coplanar with its attached ester linkage (dihedral angle: 5.94(8)°), while the central phenyl ring forms a 60.31(9)° angle with the ester group. For comparison, the co-crystallized Compound I (4-chlorophenyl benzoate, C13H9ClO2) exhibits a dihedral angle of 57.72(14)° between its two aromatic rings . The crystal packing of the target compound is stabilized by three distinct C–H···π interactions and one π–π stacking interaction with a centroid-to-centroid distance supporting aromatic overlap, whereas Compound I shows only weak C–H···O contacts . DFT calculations (B3LYP/6-31G(d)) confirm that the optimized gas-phase dihedral angle (46.29°) deviates from the experimental crystal value, indicating that intermolecular packing forces in the solid state impose additional torsional constraints.

Crystal packing
Head-to-head
Target: dihedral 55.29°; C–H···π & π–π stacking
Comparator: 57.72°; only weak C–H···O contacts
π–π stacking contributes to higher lattice energy and melting point, relevant to deposition processes.
DFT gas-phase dihedral 46.29°; crystal packing imposes additional torsional constraints.
X-ray crystallography Dihedral angle Intermolecular interactions

4-(Benzoyloxy)phenyl benzoate – Application Scenarios


Liquid Crystal Baseline Scaffold

The unsubstituted p-phenylene dibenzoate core serves as the fundamental structural scaffold for investigating how terminal substituents (alkyl, alkoxy, halo, cyano, nitro, ester) modulate crystal-to-nematic and nematic-to-isotropic transition temperatures. The target compound's C→N transition at ~207 °C and thermal decomposition before clearing define the thermal baseline against which the effects of 20+ documented terminal substituent combinations are measured . Laboratories performing systematic mesogen design should procure this compound as the unfunctionalized reference standard for comparative thermotropic analysis.

Extended Linker for Discotic Liquid Crystal Dimers

The 1,4-substitution pattern provides an extended, linear conformation that stabilizes columnar and nematic mesophases, conferring a clearing temperature approximately 100 °C higher than the folded catechol-based (1,2-) analog . This property makes the hydroquinone dibenzoate core the mandatory structural choice for synthesizing discotic liquid crystal dimers, oligomers, and polymers where extended molecular geometry is required to promote ordered mesophase formation, particularly in organic semiconductor and optoelectronic device research.

High-Melting Diester for Thermally Demanding Polymers

With a melting point of 204 °C – substantially higher than the 1,3-isomer (115–117 °C) and 1,2-isomer (~44–48 °C) – the target compound is suitable as a crystalline additive or co-monomer in polymer systems requiring processing or service temperatures above 150 °C . The fully esterified structure also eliminates free phenolic –OH groups, preventing oxidative degradation pathways available to hydroquinone and its monoesters, making it relevant for antioxidant or stabilizer research in high-temperature polymer formulations.

Crystallographic Reference for Aromatic Diester Conformation

The well-characterized single-crystal structure (triclinic P-1, dihedral angle 55.29(8)° between terminal rings, C–H···π and π–π stacking interactions) establishes the target compound as a reliable crystallographic reference for the p-phenylene dibenzoate family . Its rigid, centrosymmetric architecture with half-molecule asymmetric unit makes it suitable for calibrating DFT computational models of aromatic esters, validating powder X-ray diffraction patterns, and serving as an internal standard in solid-state NMR studies of related mesogenic compounds.

Application
Selection Property
Validation Focus
Liquid Crystal Baseline Scaffold
Thermal baseline for derivatization
Comparative thermotropic transition temperatures
Extended Linker for Discotic Dimers
Extended linear conformation
Ordered mesophase formation in dimers/oligomers
High-Melting Diester for Polymers
High melting point & full esterification
Thermal processing window and oxidative stability
Crystallographic Reference
Well-characterized single-crystal structure
DFT model calibration and solid-state NMR referencing
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